2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-26-19-11-13-20(14-12-19)27-17-23-24-21-9-5-6-10-22(21)25(23)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPNPFYPUSEWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the 4-methoxyphenoxy group: This step involves the reaction of the benzimidazole intermediate with 4-methoxyphenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.
Attachment of the 2-phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the benzimidazole intermediate is reacted with 2-phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the benzimidazole ring or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzimidazole nitrogen, using reagents like sodium hydride or lithium diisopropylamide.
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole, have been extensively studied for their anticancer properties. The structural features of benzimidazoles allow them to interact with various biological targets involved in cancer progression.
- Mechanism of Action : These compounds may inhibit key enzymes involved in tumor growth and proliferation, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division .
- Case Studies : In vitro studies have shown that certain benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116) and others .
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has also been documented. Compounds similar to this compound have demonstrated effectiveness against a range of bacterial and fungal pathogens.
- Evaluation Methods : Antimicrobial activity is typically assessed using the minimum inhibitory concentration (MIC) method against Gram-positive and Gram-negative bacteria as well as fungi .
- Results : Some derivatives have shown MIC values in the low micromolar range, indicating potent antimicrobial effects .
Synthesis and Derivatives
The synthesis of this compound involves several steps that typically include:
- Formation of Benzimidazole Core : The initial step often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
- Substitution Reactions : Further functionalization can be achieved through nucleophilic substitution reactions to introduce methoxy and phenyl groups.
- Characterization : The synthesized compounds are characterized using techniques like IR spectroscopy, NMR, and mass spectrometry to confirm their structure .
Pharmacological Insights
Recent literature highlights the pharmacological significance of benzimidazole derivatives:
- Comprehensive Reviews : A review article discussed the diverse biological activities exhibited by benzimidazole derivatives, including their anti-inflammatory, antiviral, and antiparasitic properties, alongside anticancer and antimicrobial activities .
- Research Trends : There is a growing trend toward modifying existing benzimidazole structures to enhance their bioactivity and selectivity for specific therapeutic targets .
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA or proteins, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzimidazoles are heavily influenced by substituents at positions 1 and 2. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Observations:
Position 1 Substituents: The 2-phenylethyl group in the target compound and QC-2350 may enhance lipophilicity compared to smaller groups (e.g., H or benzyl). This could influence membrane permeability and target binding .
Position 2 Substituents: The 4-methoxyphenoxymethyl group in the target compound combines a methoxy (electron-donating) group with a phenoxy linker, likely enhancing solubility via polar interactions compared to non-polar substituents (e.g., 4-fluorophenyl in ) . Phenoxymethyl derivatives () show versatility in biological activity, suggesting the target compound’s phenoxymethyl group may confer similar adaptability .
Biological Activity
2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and structure-activity relationships.
- Molecular Formula : C23H22N2O2
- Molecular Weight : 358.43 g/mol
- CAS Number : Not specified in the search results but can be derived from chemical databases.
Biological Activity Overview
Benzimidazole derivatives have been extensively studied for their pharmacological properties. The specific compound of interest has shown a variety of biological activities:
-
Anticancer Activity :
- Studies have demonstrated that benzimidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural features:
- Substituents on the Benzimidazole Ring : The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and biological efficacy.
- Alkyl or Aryl Groups : Variations in the substituents attached to the nitrogen atom of the benzimidazole ring can enhance or diminish activity against specific targets.
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Study :
- Antimicrobial Efficacy :
- In Vivo Studies :
Data Table
Q & A
Q. What synthetic strategies are optimal for preparing 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole and its analogs?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions to form the benzimidazole core.
- Step 2: Functionalization via nucleophilic substitution or click chemistry to introduce the 4-methoxyphenoxymethyl and phenylethyl groups. Key catalysts include Cu(I) for triazole linkages (e.g., Huisgen cycloaddition) .
- Optimization: Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes vs. 12 hours conventional) , while solvent-free conditions improve yield (up to 85%) and purity .
Table 1: Synthesis Conditions for Benzimidazole Derivatives
| Step | Reagents/Catalysts | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Core formation | HCl, o-phenylenediamine | Ethanol | 6 | 70 | 95% |
| Functionalization | CuSO₄·5H₂O, sodium ascorbate | DMF | 12 | 65 | 90% |
| Microwave method | – | Solvent-free | 0.5 | 85 | 98% |
Q. How are structural and purity validations performed for this compound?
Methodological Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, benzimidazole protons at δ 7.2–8.1 ppm) .
- IR: Detect N-H stretching (~3200 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
- Elemental Analysis: Validate purity (e.g., C: 68.2%, H: 5.1%, N: 9.8% calculated vs. observed) .
- Chromatography: HPLC with C18 columns (ACN:H₂O = 70:30) ensures >95% purity .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer: MTT assay (IC₅₀ evaluation in HeLa, MCF-7, A549 cells) .
- Anti-inflammatory: COX-2 inhibition via ELISA (IC₅₀ < 10 µM for derivatives with electron-withdrawing groups) .
Table 2: Biological Activity of Selected Derivatives
Advanced Research Questions
Q. How do substituents on the benzimidazole core influence pharmacological activity?
Methodological Answer:
- Electron-Donating Groups (e.g., -OCH₃): Enhance antifungal activity (MIC = 1.56 µg/mL against C. albicans) by improving membrane permeability .
- Bulky Aryl Groups (e.g., 4-bromophenyl): Increase α-amylase inhibition (Ki = 0.8 µM) via hydrophobic pocket interactions .
- 2-Thiol Substitution: Boosts anticancer activity (IC₅₀ = 1.5 µg/mL) by inducing ROS-mediated apoptosis .
Data Contradiction Note: While -OCH₃ improves antifungal activity, it reduces anti-inflammatory efficacy due to reduced COX-2 binding affinity .
Q. What computational approaches are used to predict binding modes and optimize derivatives?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predicts binding to α-amylase (PDB: 1PPI) with ΔG = -9.2 kcal/mol for 4-bromophenyl derivatives .
- 3D-QSAR: CoMFA models (q² = 0.82, r² = 0.95) guide substituent prioritization for antitubercular activity .
- MD Simulations (GROMACS): Validate stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., 10% FBS in cell media reduces antifungal activity by 40% vs. serum-free ).
- Structural Re-evaluation: Confirm stereochemical purity (e.g., racemic vs. enantiopure compounds using chiral HPLC) .
- Mechanistic Studies: Use siRNA knockdown to isolate target pathways (e.g., ROS scavengers nullify antiproliferative effects, confirming ROS-dependent apoptosis) .
Q. What strategies improve metabolic stability and pharmacokinetics?
Methodological Answer:
- Prodrug Design: Introduce acetylated phenoxy groups to enhance oral bioavailability (t₁/₂ increased from 2.1 to 6.8 hours) .
- CYP450 Inhibition Screening: Identify metabolically labile sites (e.g., N-dealkylation at the phenethyl group) using human liver microsomes .
- LogP Optimization: Maintain LogP = 2.5–3.5 via substituent tuning for blood-brain barrier penetration in anticonvulsant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
